molecular formula C5H6KNO4S3 B13769507 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt CAS No. 61681-02-5

3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt

Cat. No.: B13769507
CAS No.: 61681-02-5
M. Wt: 279.4 g/mol
InChI Key: VPACZHHWMBGFHC-UHFFFAOYSA-M
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Description

3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt is a heterocyclic compound with significant pharmacological and industrial applications. This compound features a five-membered thiazolidine ring, which includes both sulfur and nitrogen atoms, enhancing its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, purity, and selectivity. These methods also focus on atom economy and cleaner reaction profiles to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol and acetonitrile .

Major Products: Major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives, each with unique chemical and biological properties .

Scientific Research Applications

3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its ability to interact with biological molecules, leading to its diverse pharmacological effects. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Uniqueness: 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt is unique due to its specific combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its reactivity and biological activity. Its diverse applications in chemistry, biology, medicine, and industry further distinguish it from other similar compounds .

Properties

CAS No.

61681-02-5

Molecular Formula

C5H6KNO4S3

Molecular Weight

279.4 g/mol

IUPAC Name

potassium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonate

InChI

InChI=1S/C5H7NO4S3.K/c7-4-3-12-5(11)6(4)1-2-13(8,9)10;/h1-3H2,(H,8,9,10);/q;+1/p-1

InChI Key

VPACZHHWMBGFHC-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)N(C(=S)S1)CCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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